molecular formula C29H33NO4 B11641817 2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate

2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate

Cat. No.: B11641817
M. Wt: 459.6 g/mol
InChI Key: OBOMNIHRBGJWSH-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)phenylalaninate is a complex organic compound with a unique structure that combines a tricyclic decane derivative with a phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate typically involves multiple steps. One common route includes the following steps:

    Formation of the tricyclo[3.3.1.1~3,7~]decane core: This can be achieved through a Diels-Alder reaction followed by hydrogenation.

    Attachment of the phenylalanine moiety: This step involves the coupling of the tricyclic decane derivative with phenylalanine using peptide coupling reagents such as EDCI or DCC.

    Introduction of the 4-methylphenyl group: This can be done through Friedel-Crafts acylation using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like AlCl3.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and hydrogenation steps, as well as automated peptide synthesizers for the coupling step.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be used to modify the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be performed on the aromatic rings using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or sodium hydride in DMF.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.1~3,7~]decane derivatives: These compounds share the tricyclic core structure and have similar physical and chemical properties.

    Phenylalanine derivatives: Compounds that include the phenylalanine moiety and exhibit similar biological activities.

Uniqueness

2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate is unique due to the combination of the tricyclic decane core with the phenylalanine moiety and the 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H33NO4

Molecular Weight

459.6 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(adamantane-1-carbonylamino)-3-phenylpropanoate

InChI

InChI=1S/C29H33NO4/c1-19-7-9-24(10-8-19)26(31)18-34-27(32)25(14-20-5-3-2-4-6-20)30-28(33)29-15-21-11-22(16-29)13-23(12-21)17-29/h2-10,21-23,25H,11-18H2,1H3,(H,30,33)

InChI Key

OBOMNIHRBGJWSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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